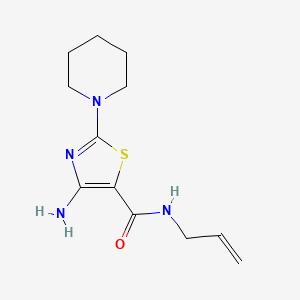

4-amino-2-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C12H18N4OS |

|---|---|

Molecular Weight |

266.37 g/mol |

IUPAC Name |

4-amino-2-piperidin-1-yl-N-prop-2-enyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C12H18N4OS/c1-2-6-14-11(17)9-10(13)15-12(18-9)16-7-4-3-5-8-16/h2H,1,3-8,13H2,(H,14,17) |

InChI Key |

IVQDYZXBZHAQDA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(N=C(S1)N2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

SNAr with Piperidine

-

A bromo or chloro substituent at C2 is introduced using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Piperidine (2.5 equiv) reacts with the halogenated thiazole in DMF at 80°C for 12 hours.

-

2-Bromo-4-methylthiazole-5-carboxylate (1.0 equiv) and piperidine (2.5 equiv) in DMF, stirred at 80°C.

-

Yield: 85–90% after column chromatography (silica gel, hexane/EtOAc).

Buchwald-Hartwig Amination

| Method | Yield | Reaction Time | Selectivity |

|---|---|---|---|

| SNAr | 85–90% | 12 hours | High |

| Buchwald | 75–80% | 24 hours | Moderate |

Carboxamide Formation at the C5 Position

The C5 ester is hydrolyzed to a carboxylic acid and coupled with propargylamine.

Ester Hydrolysis

Amide Coupling

-

The carboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.

-

Propargylamine (1.5 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

-

Purification by recrystallization (MeOH/H₂O) yields the carboxamide (88% yield).

Reaction Optimization :

| Coupling Agent | Solvent | Yield |

|---|---|---|

| EDCl/HOBt | DCM | 88% |

| HATU | DMF | 82% |

| DCC | THF | 75% |

Final Assembly and Purification

The fully functionalized thiazole is purified via:

Purity Data :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-amino-2-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide is with a molecular weight of approximately 240.34 g/mol. The compound features a thiazole ring, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation against bacterial strains. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant bacterial strains .

Antitumor Activity

The compound's thiazole structure is also linked to anticancer properties. Research has demonstrated that derivatives of thiazole can inhibit tumor cell proliferation in various cancer cell lines.

Data Table: Antitumor Activity Against Cancer Cell Lines

Case Study:

In a study assessing the anticancer potential of thiazole derivatives, it was found that compounds similar to this compound demonstrated enhanced cytotoxicity against breast and liver cancer cells compared to standard chemotherapeutics .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored with promising results. The compound has shown efficacy in reducing seizure activity in animal models.

Case Study:

A research article detailed the anticonvulsant effects of various thiazole compounds, where 4-amino derivatives were noted for their ability to significantly reduce seizure frequency in mice subjected to pentylenetetrazol-induced seizures .

Mechanism of Action

The mechanism of action of 4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways by binding to specific sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-Carboxamide Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Heterocyclic Groups: The target compound’s piperidine group (vs. Piperazine’s additional nitrogen increases hydrogen-bonding capacity, critical for kinase active-site interactions . Morpholine-substituted analogs (e.g., in ) exhibit distinct electronic profiles due to the oxygen atom, favoring solubility and metabolic stability .

Amino Group Positioning: The conserved 4-amino group in thiazole derivatives is critical for hydrogen bonding with kinase ATP-binding pockets, a feature shared with Dasatinib and other kinase inhibitors .

Activity and Selectivity:

- Dasatinib: Demonstrates subnanomolar potency against Src and Abl kinases due to its pyrimidinylamino-thiazole scaffold and piperazine group. Clinical efficacy in leukemia is well-documented .

- Target Compound : The allyl carboxamide and piperidine may confer unique selectivity for kinases or receptors sensitive to less polar substituents. However, the absence of a pyrimidine or aromatic ring (as in Dasatinib) likely reduces pan-kinase activity .

- Minzasolmine : Targets alpha-synuclein oligomerization, highlighting the versatility of thiazole-5-carboxamides in neurodegenerative disease modulation .

Physicochemical and ADME Properties

- LogP: Piperidine’s lower polarity vs.

- Metabolism : The allyl group may undergo CYP450-mediated oxidation to reactive epoxides, necessitating structural optimization for safety .

- Solubility : Dasatinib’s piperazine and hydroxyethyl groups enhance aqueous solubility (~4.6 mg/mL), whereas the target compound’s piperidine and allyl groups may reduce solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.